N-(1,3-benzodioxol-5-ylmethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide (CAS: 873681-55-1) is a synthetic acetamide derivative with a molecular formula of C₂₀H₁₉NO₄ and a molecular weight of 337.37 g/mol . Its structure comprises two distinct aromatic systems:
- A 1,3-benzodioxole moiety attached to the acetamide nitrogen via a methylene group.
- A 4,6-dimethyl-1-benzofuran group linked to the acetamide carbonyl.
Properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C20H19NO4/c1-12-5-13(2)20-15(10-23-18(20)6-12)8-19(22)21-9-14-3-4-16-17(7-14)25-11-24-16/h3-7,10H,8-9,11H2,1-2H3,(H,21,22) |
InChI Key |
NCNPTFDKOCKWDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NCC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of the Benzofuran Moiety: This can be synthesized via the cyclization of phenol derivatives with acetic anhydride.
Coupling Reactions: The two moieties can be coupled using appropriate linkers and reagents under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions might target the carbonyl group in the acetamide linkage.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with benzodioxole and benzofuran structures can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table highlights key structural differences and similarities between the target compound and related acetamide derivatives:
Key Observations :
- The target compound’s benzodioxole and dimethylbenzofuran substituents distinguish it from benzothiazole-based analogues (e.g., ) and peptidic derivatives (e.g., ) .
- Goxalapladib () exemplifies a high-molecular-weight acetamide with a complex scaffold, emphasizing the structural diversity within this class .
Pharmacological and Therapeutic Potential
- Benzothiazole Analogues (): Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide are often explored for kinase inhibition or antimicrobial activity due to the electron-withdrawing properties of CF₃ and Cl groups .
- Peptidic Derivatives (): Compounds with stereochemically defined backbones (e.g., 5-amino-3-hydroxy-1,6-diphenylhexane) may target proteases or GPCRs, leveraging hydrogen-bonding interactions .
- Goxalapladib (): A clinical candidate for atherosclerosis, highlighting the role of trifluoromethyl biphenyl groups in enhancing target affinity and metabolic stability .
- Target Compound : The benzodioxole moiety may confer metabolic resistance via steric hindrance, while dimethylbenzofuran could modulate lipophilicity for CNS penetration .
Physicochemical Properties
- Lipophilicity : The target compound’s LogP (estimated ~3.5) is lower than benzothiazole analogues (e.g., ~4.2 for ’s CF₃/Cl-substituted compound), suggesting improved aqueous solubility .
- Metabolic Stability : The 1,3-benzodioxole group may reduce oxidative metabolism compared to benzothiazole or naphthyridine systems, which are prone to cytochrome P450-mediated degradation .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H17N3O4S
- Molecular Weight : 373.40 g/mol
- CAS Number : 20876808
- SMILES Notation : CCOC(=O)N(C1=CC2=C(C=C1)C(=C(C=C2)C(=O)N)C(=O)NCC(=O)N)C(=O)N
Synthesis
The synthesis of this compound typically involves the reaction of 1,3-benzodioxole derivatives with benzofuran compounds under controlled conditions to yield the desired acetamide structure. The synthetic route may include various steps such as acylation and cyclization reactions.
Antitumor Activity
Recent studies have demonstrated that compounds containing similar structural motifs exhibit notable antitumor activity. For example:
- Mechanism of Action : Compounds with a benzodioxole moiety have shown potential in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study : A study on related compounds indicated that certain derivatives exhibited IC50 values in the low micromolar range against human lung cancer cell lines (A549, HCC827, and NCI-H358), suggesting effective cytotoxicity and potential for further development as anticancer agents .
Antimicrobial Activity
In addition to antitumor properties, there is evidence supporting antimicrobial activity:
- Testing Methods : Antimicrobial efficacy was evaluated using broth microdilution methods against Gram-positive and Gram-negative bacteria. Compounds similar to this compound demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
Neuroprotective Effects
Emerging research indicates that compounds with similar structural features may also possess neuroprotective properties:
- Mechanism : These compounds may exert neuroprotective effects by modulating oxidative stress pathways and promoting neuronal survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
